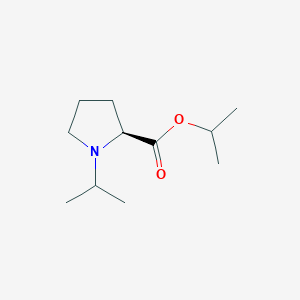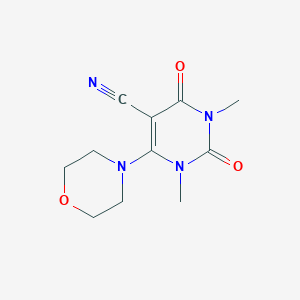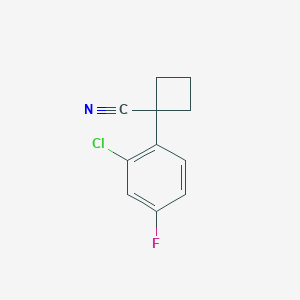
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and cellular processes.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
- 1-(2-Chlorophenyl)cyclobutanecarbonitrile
- 1-(4-Fluorophenyl)cyclobutanecarbonitrile
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile
These compounds share structural similarities but differ in their chemical reactivity and applications. The presence of different substituents (eg
Propriétés
Formule moléculaire |
C11H9ClFN |
|---|---|
Poids moléculaire |
209.65 g/mol |
Nom IUPAC |
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
KOFIWRGELJIVMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
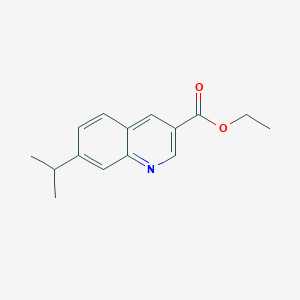
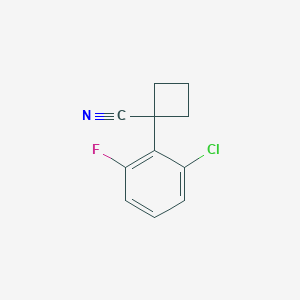
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)
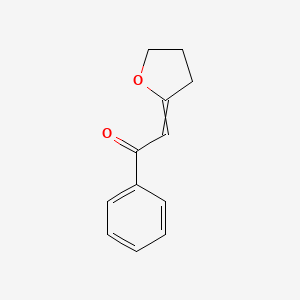
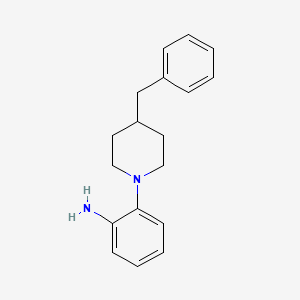
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
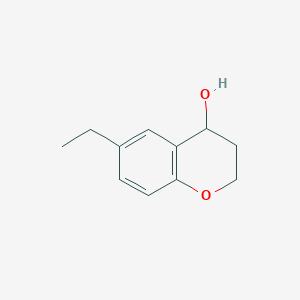
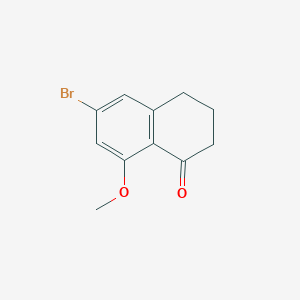
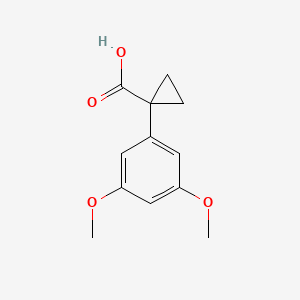
![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)
